molecular formula C59H94O6 B3026221 (5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester CAS No. 115433-29-9

(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

Cat. No.: B3026221
CAS No.: 115433-29-9
M. Wt: 899.4 g/mol
InChI Key: QTNYDZPWHCXVJM-HTSKAZOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dieicosapentaenoyl-3-palmitoyl-rac-glycerol is a triacylglycerol containing eicosapentaenoic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. It has been detected in sardines and skipjack tuna.

Mechanism of Action

Biological Activity

(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a polyunsaturated omega-3 fatty acid known for its significant biological activities. This compound is often studied in the context of cardiovascular health and inflammation due to its role in lipid metabolism and anti-inflammatory effects.

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 10417-94-4

Eicosapentaenoic acid (EPA) and its derivatives function primarily by:

  • Reducing triglyceride synthesis in the liver.
  • Enhancing clearance of triglycerides from circulating very low-density lipoprotein (VLDL) particles.
  • Potential mechanisms include increased fatty acid breakdown and inhibition of diglyceride acyltransferase involved in triglyceride biosynthesis .

Cardiovascular Effects

  • Triglyceride Reduction :
    • In clinical studies such as MARINE and ANCHOR, icosapent ethyl (a form of EPA) significantly reduced triglyceride levels without increasing low-density lipoprotein cholesterol (LDL-C). The MARINE study reported a reduction of 29.8% in remnant-like particle cholesterol (RLP-C) at a dosage of 4 g/day .
  • Anti-inflammatory Properties :
    • Icosapent ethyl has been shown to reduce high-sensitivity C-reactive protein (hsCRP) levels by approximately 17.9% in patients with elevated cardiovascular risk . This reduction is crucial as hsCRP is a marker for inflammation and cardiovascular disease risk.
  • Improvement in Arterial Stiffness :
    • A study demonstrated that EPA treatment improved arterial stiffness markers such as pulse wave velocity (PWV) and cardio-ankle vascular index (CAVI), indicating enhanced vascular health .

Metabolic Effects

  • Lipid Metabolism :
    • EPA supplementation has been associated with reductions in total cholesterol and non-high-density lipoprotein cholesterol levels without adversely affecting LDL-C levels. For instance, a significant decrease in total cholesterol by 11.1% was noted in statin-treated patients receiving EPA .
  • Weight Management :
    • In cachectic cancer patients, EPA supplementation did not significantly inhibit lipolysis but reduced plasma-free fatty acids and triacylglycerol concentrations . This suggests potential benefits in managing body weight and composition during cancer treatment.

Case Study 1: MARINE Study

  • Objective : To evaluate the efficacy of icosapent ethyl in reducing triglycerides.
  • Design : Phase 3 randomized controlled trial involving patients with triglycerides ≥500 mg/dL.
  • Results : Significant reductions in triglycerides and RLP-C were observed without adverse effects on LDL-C levels.

Case Study 2: ANCHOR Study

  • Objective : To assess the impact of icosapent ethyl on patients with moderate triglyceride levels despite statin therapy.
  • Results : The study found that patients exhibited significant reductions in inflammatory markers and triglycerides without increasing LDL-C levels .

Summary of Findings

Biological ActivityEffectReference
Triglyceride Reduction-29.8% in RLP-C
hsCRP Reduction-17.9%
Total Cholesterol Reduction-11.1%
Improvement in Arterial StiffnessDecreased PWV and CAVI

Properties

IUPAC Name

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H94O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-32,34-35,40-41,43-44,56H,4-6,9,12-15,18,21-24,29-30,33,36-39,42,45-55H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,34-31-,35-32-,43-40-,44-41-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNYDZPWHCXVJM-HTSKAZOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H94O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 2
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(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 3
Reactant of Route 3
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 4
Reactant of Route 4
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 5
Reactant of Route 5
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 6
Reactant of Route 6
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

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